1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
This compound, also known as 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopropane-1-carboxylic acid, is a chemical compound with the molecular formula C25H21NO4 . It has a molecular weight of 399.45 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H21NO4/c27-23(28)25(13-14-25)16-9-11-17(12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthetic Chemistry Applications
The synthesis and applications of cyclopropane derivatives and related fluorene-containing compounds have been a significant focus of research. Cyclopropane derivatives exhibit a range of chemical properties that make them valuable for constructing complex molecular architectures. For instance, cyclopropane-containing compounds can undergo various ring-opening reactions, serving as intermediates in the synthesis of more complex molecules. This capability is illustrated by the development of efficient synthetic routes for cyclopropane derivatives, which are crucial for the synthesis of pharmaceuticals and agrochemicals (Sakagami et al., 2008).
Photochemistry and Photocatalysis
Cyclopropane derivatives have also found applications in photochemistry, where they participate in photoisomerization reactions. These reactions are essential for understanding how light energy can induce molecular changes, with potential applications in developing new materials and light-responsive systems. Research into the photoisomerization of cyclopropane-containing carboxylates showcases how these compounds can be used to study the effects of light on molecular structures (Okada et al., 1989).
Natural Products and Biological Activities
Cyclopropane-containing compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, are significant in biology. They are involved in ethylene production in plants and exhibit various biological activities, including antimicrobial and antitumor effects. Research into the isolation, synthesis, and biological activities of ACC-containing natural products underlines the importance of these compounds in both plant biology and potential therapeutic applications (Coleman & Hudson, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound contains a fluoren-9-ylmethoxycarbonyl (fmoc) group, which is commonly used in peptide synthesis as a protective group for the amino group .
Mode of Action
The fmoc group is typically removed under basic conditions, revealing the free amino group that can then participate in peptide bond formation . This suggests that the compound may interact with its targets by participating in peptide synthesis.
Properties
IUPAC Name |
1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-23(28)25(13-14-25)16-9-11-17(12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWPISRQHHFAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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